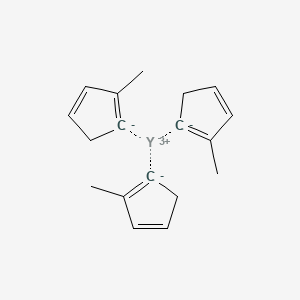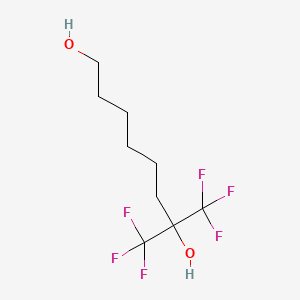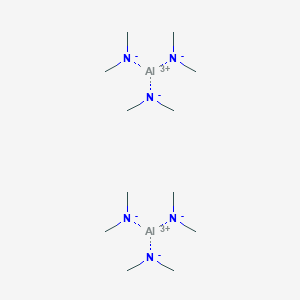
Dialuminum;dimethylazanide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dialuminum;dimethylazanide is a compound that features two aluminum atoms bonded to dimethylazanide groups. This compound is of interest due to its unique chemical properties and potential applications in various fields of science and industry. The presence of aluminum atoms in the compound provides it with distinctive reactivity patterns, making it a subject of study in organometallic chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Dialuminum;dimethylazanide can be synthesized through the reaction of aluminum trichloride with lithium dimethylamide in an inert atmosphere. The reaction typically proceeds as follows:
2AlCl3+6LiN(CH3)2→Al2(N(CH3)2)6+6LiCl
This reaction requires anhydrous conditions and is usually carried out in a solvent such as tetrahydrofuran to facilitate the reaction and solubilize the products.
Industrial Production Methods
Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to remove by-products and unreacted starting materials.
Analyse Chemischer Reaktionen
Types of Reactions
Dialuminum;dimethylazanide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form aluminum oxides and other related species.
Substitution: It can participate in substitution reactions where the dimethylazanide groups are replaced by other ligands.
Complexation: The compound can form complexes with other metal ions or organic molecules.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen, ozone, and hydrogen peroxide.
Substitution: Reagents such as halogens or other nucleophiles can be used under controlled conditions.
Complexation: Ligands such as phosphines, amines, and ethers are commonly used to form complexes.
Major Products Formed
Oxidation: Aluminum oxides and hydroxides.
Substitution: Various substituted aluminum compounds.
Complexation: Stable organometallic complexes with diverse applications.
Wissenschaftliche Forschungsanwendungen
Dialuminum;dimethylazanide has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of other organoaluminum compounds and as a catalyst in polymerization reactions.
Biology: Investigated for its potential use in biological imaging and as a reagent in biochemical assays.
Medicine: Explored for its potential in drug delivery systems and as a component in therapeutic formulations.
Industry: Utilized in the production of advanced materials, including high-performance polymers and nanomaterials.
Wirkmechanismus
The mechanism of action of dialuminum;dimethylazanide involves its ability to coordinate with other molecules and ions through its aluminum centers. This coordination can alter the electronic properties of the compound, making it reactive towards various substrates. The molecular targets include nucleophiles and electrophiles, and the pathways involved often lead to the formation of stable complexes or the release of reactive intermediates.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Dialuminum;dimethylamide
- Dialuminum;diethylazanide
- Dialuminum;dimethylamine
Uniqueness
Dialuminum;dimethylazanide is unique due to its specific reactivity patterns and the stability of its aluminum-nitrogen bonds. Compared to similar compounds, it offers distinct advantages in terms of its ability to form stable complexes and its reactivity towards a wide range of substrates. This makes it a valuable compound in both research and industrial applications.
Eigenschaften
IUPAC Name |
dialuminum;dimethylazanide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/6C2H6N.2Al/c6*1-3-2;;/h6*1-2H3;;/q6*-1;2*+3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGZUJELGSMSOID-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N-]C.C[N-]C.C[N-]C.C[N-]C.C[N-]C.C[N-]C.[Al+3].[Al+3] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H36Al2N6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.42 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
32093-39-3 |
Source


|
| Record name | Bis[μ-(N-methylmethanaminato)]tetrakis(N-methylmethanaminato)dialuminum | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=32093-39-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
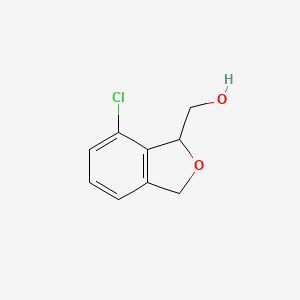
![Methyl 12-ethyl-5-methoxy-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2(7),3,5,9,13-pentaene-10-carboxylate](/img/structure/B8260497.png)
![7H-Furo[3,2-g][1]benzopyran-7-one, 2-(1-hydroxy-1-methylethyl)-](/img/structure/B8260501.png)
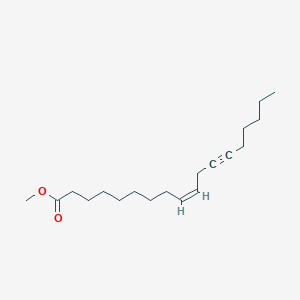
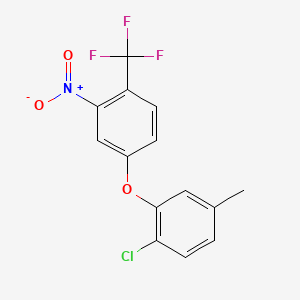
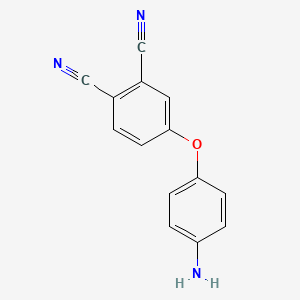
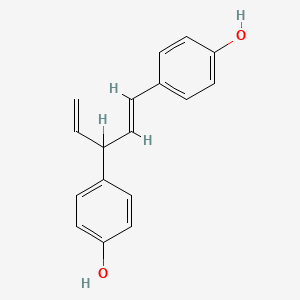
![(15Z)-15-ethylidene-18-(hydroxymethyl)-6-methoxy-17-methyl-10,17-diazatetracyclo[12.3.1.03,11.04,9]octadeca-3(11),4(9),5,7-tetraen-12-one](/img/structure/B8260550.png)
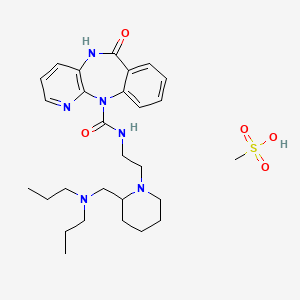
![2-[4-[(3R)-3-hydroxy-4-(propan-2-ylamino)butyl]phenyl]acetamide](/img/structure/B8260552.png)
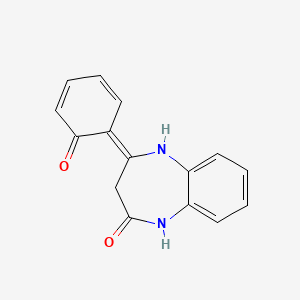
![disodium;(3E)-5-acetamido-3-[(4-acetamidophenyl)hydrazinylidene]-4-oxonaphthalene-2,7-disulfonate](/img/structure/B8260571.png)
